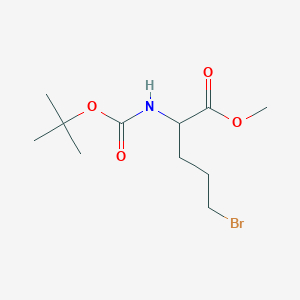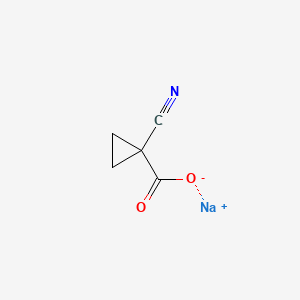
Sodium 1-Cyanocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-Cyanocyclopropanecarboxylate is a chemical compound with the molecular formula C₅H₄NO₂Na It is a sodium salt derivative of 1-cyanocyclopropanecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-Cyanocyclopropanecarboxylate typically involves the reaction of cyclopropyl carboxylic acid with cyanide sources such as sodium cyanide or potassium cyanide. The process begins with the condensation of cyclopropyl carboxylic acid with triethylamine and dimethylformamide to form a carboxylic acid ester. This ester is then subjected to cyanation using sodium cyanide or potassium cyanide, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-Cyanocyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the nitrile group to form 1-carbamoylcyclopropane-1-carboxylate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanide group.
Common Reagents and Conditions:
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for the selective hydrolysis of the nitrile group.
Substitution: Typical reagents include alkyl halides and other electrophiles that can react with the cyanide group.
Major Products Formed:
Scientific Research Applications
Sodium 1-Cyanocyclopropanecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 1-Cyanocyclopropanecarboxylate involves its ability to undergo selective hydrolysis and substitution reactions. The compound’s effects are mediated through its interaction with various molecular targets, including enzymes and receptors, depending on the specific application. The cyanide group plays a crucial role in these interactions, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
1-Cyanocyclopropanecarboxylic Acid: The parent acid of Sodium 1-Cyanocyclopropanecarboxylate, which shares similar structural features but lacks the sodium ion.
1-Carbamoylcyclopropane-1-carboxylate: A derivative formed through the hydrolysis of this compound.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it more versatile for various chemical reactions and applications compared to its parent acid and other derivatives.
Properties
Molecular Formula |
C5H4NNaO2 |
|---|---|
Molecular Weight |
133.08 g/mol |
IUPAC Name |
sodium;1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H5NO2.Na/c6-3-5(1-2-5)4(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
KULSYECHBVJFLZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


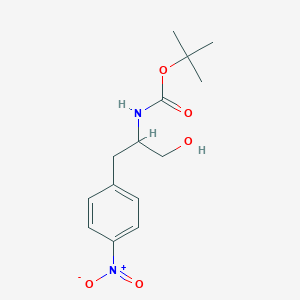
![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
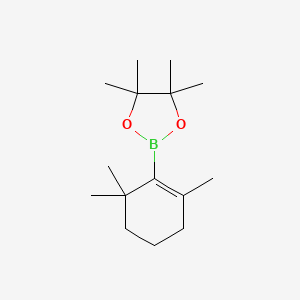
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
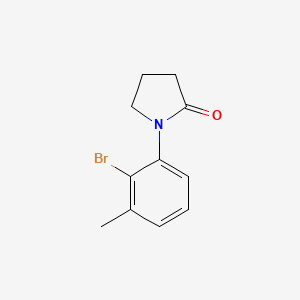
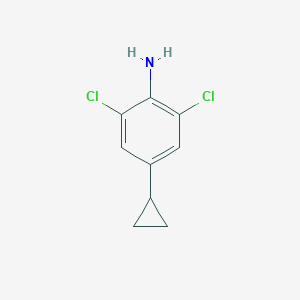
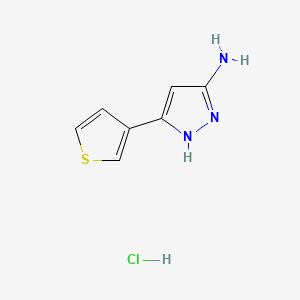
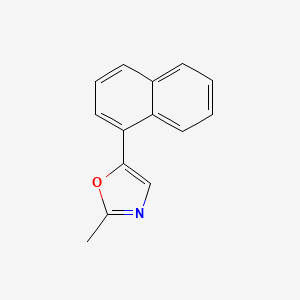
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
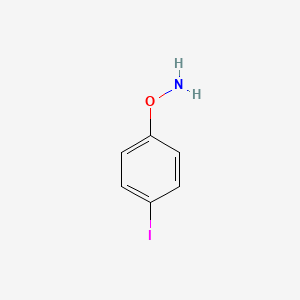
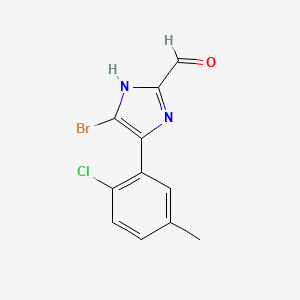
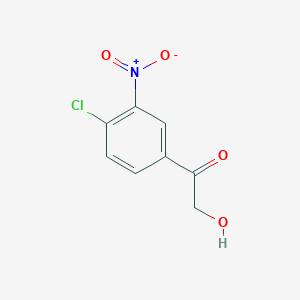
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
